[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid
Description
[(1-Cyclohexyl-1H-tetrazol-5-yl)sulfanyl]acetic acid (CAS: 330839-25-3) is a heterocyclic compound with the molecular formula C₉H₁₄N₄O₂S and a molecular weight of 242.3 g/mol . The structure consists of a tetrazole ring substituted at the N1-position with a cyclohexyl group and at the C5-position with a sulfanylacetic acid moiety. This compound is classified as an irritant (Xi hazard code) due to its reactive thiol group and polarizable cyclohexyl substituent .
The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c14-8(15)6-16-9-10-11-12-13(9)7-4-2-1-3-5-7/h7H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLAUQZZWULDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using 1-Cyclohexyl-1H-tetrazole-5-thiol
The most widely reported method involves the reaction of 1-cyclohexyl-1H-tetrazole-5-thiol (CAS 49847-44-1) with chloroacetic acid under basic conditions.
Reaction Mechanism:
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Deprotonation of Thiol :
The thiol group () in 1-cyclohexyl-1H-tetrazole-5-thiol is deprotonated by a base (e.g., NaOH or KCO), forming a thiolate ion (). -
Alkylation with Chloroacetic Acid :
The thiolate nucleophile attacks the electrophilic carbon in chloroacetic acid, displacing chloride () and forming the thioether bond.
Optimization Parameters:
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Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
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Temperature : Reactions typically proceed at 60–80°C to balance kinetic efficiency and side-product formation.
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Base Selection : KCO is preferred over NaOH to minimize hydrolysis of chloroacetic acid.
Yield : Reported yields range from 65% to 78% after recrystallization from ethanol.
Alternative Pathway: Mitsunobu Reaction
While less common, the Mitsunobu reaction offers a complementary approach for forming the sulfanyl-acetic acid linkage. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) to couple 1-cyclohexyl-1H-tetrazole-5-thiol with hydroxyacetic acid derivatives.
Reaction Conditions:
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Reagents : DEAD, PPh, THF, 0°C to room temperature.
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Advantages : Higher stereochemical control, suitable for acid-sensitive substrates.
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Limitations : Costly reagents and lower scalability compared to nucleophilic substitution.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Mitsunobu Reaction |
|---|---|---|
| Cost Efficiency | High (low-cost reagents) | Low (expensive catalysts) |
| Yield | 65–78% | 50–62% |
| Scalability | Industrial-scale feasible | Lab-scale only |
| Purity | ≥98% after crystallization | Requires chromatography |
Mechanistic Insights and Side Reactions
Key Side Reactions:
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Disulfide Formation : Oxidation of the thiol precursor () to disulfide () under aerobic conditions.
Mitigation: Conduct reactions under nitrogen or argon atmosphere. -
Ester Hydrolysis : Chloroacetic acid may hydrolyze to glycolic acid in aqueous basic conditions.
Mitigation: Use anhydrous solvents and controlled stoichiometry.
Industrial and Laboratory-Scale Protocols
Laboratory-Scale Synthesis (Adapted from ):
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Dissolve 1-cyclohexyl-1H-tetrazole-5-thiol (10 mmol) in 30 mL DMF.
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Add KCO (15 mmol) and stir for 15 minutes.
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Introduce chloroacetic acid (12 mmol) dropwise and heat at 70°C for 6 hours.
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Quench with ice-water, acidify to pH 3–4, and extract with ethyl acetate.
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Purify via recrystallization (ethanol/water).
Chemical Reactions Analysis
Types of Reactions
[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols, acidic or basic catalysts, varying temperatures depending on the nucleophile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Esters, amides, thioesters.
Scientific Research Applications
Medicinal Chemistry
Bioactive Compounds
Tetrazole derivatives, including [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid, are recognized for their bioisosterism to carboxylic acids, which enhances their potential as drug candidates. The compound has been implicated in the treatment of various disorders due to its ability to inhibit specific enzymes and receptors.
Therapeutic Applications
Research indicates that compounds similar to this compound can be effective against a range of conditions, including:
- Cardiovascular Disorders: The compound may play a role in managing hypertension and heart failure by inhibiting neutral endopeptidase (NEP), which is involved in the regulation of blood pressure .
- Neurological Disorders: Tetrazoles have been studied for their potential neuroprotective effects, including applications in epilepsy and depression .
- Inflammatory Conditions: The compound may also show efficacy in treating inflammation-related diseases .
Several studies have explored the therapeutic potential of tetrazole derivatives:
Study on Cardiovascular Effects
A study published in PubMed Central demonstrated that tetrazole-based compounds could effectively lower blood pressure in hypertensive models by acting as NEP inhibitors . This suggests a promising avenue for developing antihypertensive medications.
Neuroprotective Properties
Research has indicated that certain tetrazole derivatives exhibit neuroprotective effects against oxidative stress, which is relevant for conditions like Alzheimer's disease. These findings highlight the compound's potential in neuropharmacology .
Mechanism of Action
The mechanism of action of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares [(1-Cyclohexyl-1H-tetrazol-5-yl)sulfanyl]acetic acid with structurally related analogs:
Key Research Findings
Hydrogen-Bonding and Crystal Packing
- Hydroxyphenyl analog : Exhibits robust hydrogen-bonding networks (O1–H1⋯O3 and O2–H2⋯N4/N3), forming 2D sheets in the crystal lattice. This enhances thermal stability and influences solubility .
- Cyclohexyl analog : The bulky cyclohexyl group reduces intermolecular hydrogen bonding compared to the hydroxyphenyl derivative, leading to less dense crystal packing and lower melting points .
Biological Activity
[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid is a synthetic compound that features a unique structure combining a cyclohexyl group with a tetrazole moiety. This compound has garnered interest in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, applications, and comparative studies with similar compounds.
Structural Characteristics
The compound is characterized by the following structural elements:
- Cyclohexyl Group : A saturated six-membered carbon ring that enhances lipophilicity.
- Tetrazole Moiety : A five-membered ring containing four nitrogen atoms, known for various pharmacological effects.
- Sulfanyl Group : Contributes to the compound's reactivity and potential biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily attributed to its tetrazole ring. Key areas of activity include:
- Antimicrobial Properties : The tetrazole moiety is associated with antimicrobial effects, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.
The exact mechanisms through which this compound exerts its biological effects require further elucidation. However, studies on tetrazole derivatives suggest several possible pathways:
- Receptor Modulation : Tetrazoles can interact with various G protein-coupled receptors (GPCRs), potentially modulating signaling pathways involved in inflammation and pain.
- Enzyme Inhibition : Some tetrazole derivatives have been shown to inhibit enzymes involved in metabolic pathways, which could explain their therapeutic effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinctiveness of this compound against structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Amino-1H-tetrazole | Contains an amino group on the tetrazole ring | Strong antimicrobial activity |
| 2-(Cyclohexyl)acetic acid | Lacks the tetrazole moiety | Primarily anti-inflammatory effects |
| 4-Methylthiazole | Contains a thiazole ring | Known for neuroprotective effects |
| 2-(4-Chlorophenyl)thiazolidine | Thiazolidine structure with chlorophenyl substitution | Antidiabetic properties |
The presence of the tetrazole group in this compound provides unique biochemical interactions that differentiate it from other similar compounds.
Case Studies and Research Findings
Recent studies have investigated the biological activity of tetrazole derivatives, including this compound. For instance:
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various tetrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a cyclohexyl substituent exhibited enhanced activity compared to their counterparts without such substitutions .
- Anti-inflammatory Research : Another research focused on the anti-inflammatory properties of tetrazoles, demonstrating that certain derivatives significantly reduced pro-inflammatory cytokines in vitro .
- Cytotoxicity Assessment : Preliminary cytotoxicity tests on cancer cell lines showed promising results for this compound, indicating potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the regioselective formation of the tetrazole ring in [(1-Cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-acetic acid?
- Methodological Answer : The tetrazole ring can be synthesized via cyclization of cyclohexyl-substituted nitriles with sodium azide in the presence of ammonium chloride, followed by alkylation with bromoacetic acid derivatives. Regioselectivity is influenced by steric and electronic factors; substituents on the cyclohexyl group may direct the reaction to favor the 1H-tetrazol-5-yl isomer. Post-synthetic purification via column chromatography (e.g., silica gel, CHCl₃:MeOH) ensures product homogeneity .
Q. How can X-ray crystallography confirm the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL and visualization tools like ORTEP can resolve the cyclohexyl-tetrazole-acetic acid conformation. Key parameters include bond lengths (e.g., S–C and N–N distances) and angles (e.g., dihedral angles between tetrazole and acetic acid moieties). Hydrogen-bonding networks (e.g., O–H···N interactions) and π-π stacking (if aromatic substituents are present) should be analyzed using crystallographic data .
Q. What analytical techniques are critical for assessing purity and structural integrity post-synthesis?
- Methodological Answer :
- TLC : Monitor reaction progress using chloroform:methanol (7:3) as the mobile phase .
- NMR : Confirm regiochemistry via ¹H NMR (e.g., cyclohexyl proton splitting patterns) and ¹³C NMR (e.g., tetrazole C-5 at ~150 ppm).
- Elemental Analysis : Verify stoichiometry (C, H, N, S) within ±0.4% deviation .
Advanced Research Questions
Q. How does the sulfanyl-acetic acid moiety influence nucleophilic substitution reactivity in derivatization reactions?
- Methodological Answer : The sulfanyl group acts as a leaving site for nucleophilic displacement. For example, reaction with hydrazine hydrate in ethanol under reflux yields acetohydrazide derivatives, as demonstrated in analogous compounds . Kinetic studies using polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) can optimize substitution efficiency. Monitoring via ¹H NMR (disappearance of –SH proton at ~3.3 ppm) confirms reaction completion.
Q. What computational approaches predict the compound’s physicochemical properties and binding affinities?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software can model electronic properties (e.g., HOMO-LUMO gaps) and tautomeric stability of the tetrazole ring .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory potential). Focus on the acetic acid group’s role in hydrogen bonding .
- ADMET Prediction : SwissADME or pkCSM predicts bioavailability, metabolic stability, and toxicity profiles .
Q. How can contradictions in biological activity data (e.g., anti-cancer vs. anticonvulsant) be resolved for structural analogs?
- Methodological Answer :
- SAR Studies : Compare substituent effects (e.g., cyclohexyl vs. phenyl groups) on activity using in vitro assays (e.g., MTT for cytotoxicity, maximal electroshock for anticonvulsant models) .
- Data Normalization : Account for assay variability (e.g., cell line specificity, dosage) via IC₅₀/EC₅₀ standardization.
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 504904) to validate trends .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
